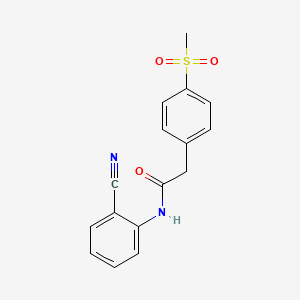

![molecular formula C17H24FN3O3 B2539847 4-{[2-(2-Fluorphenoxy)acetamido]methyl}-N,N-Dimethylpiperidin-1-carboxamid CAS No. 2097914-27-5](/img/structure/B2539847.png)

4-{[2-(2-Fluorphenoxy)acetamido]methyl}-N,N-Dimethylpiperidin-1-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

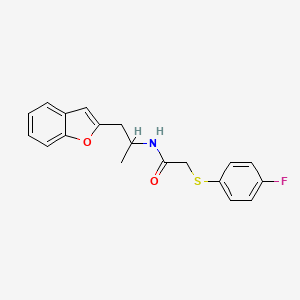

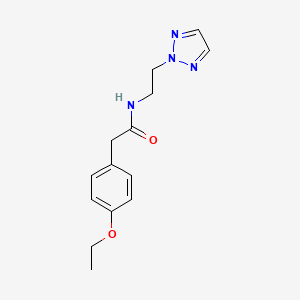

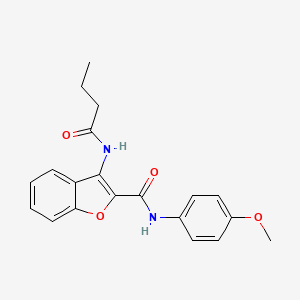

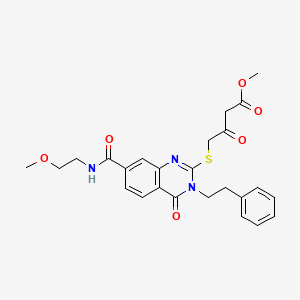

This compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also contains a fluorophenoxy group and an acetamido group, which could potentially contribute to its reactivity and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. For example, a similar compound, Methyl 4-[(2-{[2-(3-fluorophenoxy)acetyl]oxy}acetamido)methyl]benzoate, contains 46 bonds; 28 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aromatic ester, 1 aliphatic secondary amide, and 1 aromatic ether .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the acetamido group could participate in various reactions, including nucleophilic substitution or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, a similar compound, 2-(4-fluorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide, has a molecular weight of 304.28 .Wirkmechanismus

4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide A acts as a positive allosteric modulator of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, neurotransmitter release, and cell survival. By binding to the sigma-1 receptor, 4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide A enhances its activity, resulting in increased levels of intracellular calcium and the activation of downstream signaling pathways. This mechanism of action has been implicated in the compound's neuroprotective and anti-inflammatory effects.

Biochemical and Physiological Effects:

4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide A has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the promotion of cell survival. In animal studies, 4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide A has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide A in lab experiments is its high selectivity for the sigma-1 receptor, which allows for more precise targeting of specific cellular pathways. However, one limitation of using 4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide A is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body over an extended period of time.

Zukünftige Richtungen

There are several potential future directions for research on 4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide A. One area of focus could be the development of more potent and selective sigma-1 receptor modulators based on the structure of 4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide A. Another potential direction could be the investigation of the compound's potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies could explore the compound's potential use in combination with other drugs to enhance its therapeutic effects.

Synthesemethoden

4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide A is synthesized through a multi-step process, which involves the reaction of 2-fluorophenol with chloroacetyl chloride to form 2-(2-fluorophenoxy)acetyl chloride. This intermediate compound is then reacted with N,N-dimethylpiperidine to form 4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide. The purity and yield of 4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide A can be improved through various purification techniques, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

Antitumor-Aktivität

Die strukturellen Merkmale der Verbindung deuten auf potenzielle Antitumor-Eigenschaften hin. Forscher haben ihre Auswirkungen auf die c-Met-Kinase untersucht, ein vielversprechendes Ziel für Antitumormittel. Die enge Beziehung zwischen c-Met und dem Fortschreiten von Krebs macht diese Forschungsrichtung besonders relevant . Weitere Studien könnten ihren Wirkmechanismus und ihre Wirksamkeit gegen bestimmte Krebsarten aufklären.

Antioxidans-Screening

Verbindungen, die mit dieser Struktur verwandt sind, haben eine antioxidative Aktivität gezeigt . Forscher könnten ihre Fähigkeit bewerten, freie Radikale abzufangen, vor oxidativem Stress zu schützen und Zellschäden zu verhindern. Erkenntnisse aus dem Antioxidans-Screening könnten ihre potenzielle Verwendung in Nahrungsergänzungsmitteln oder Arzneimitteln aufzeigen.

Eigenschaften

IUPAC Name |

4-[[[2-(2-fluorophenoxy)acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O3/c1-20(2)17(23)21-9-7-13(8-10-21)11-19-16(22)12-24-15-6-4-3-5-14(15)18/h3-6,13H,7-12H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXDTFNYMVDQGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)COC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-2-((3-chlorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2539769.png)

![6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2539771.png)

![2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2539775.png)

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2539778.png)